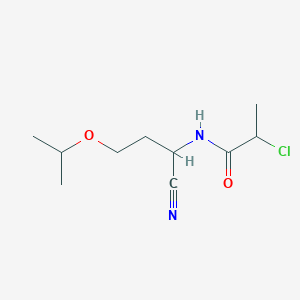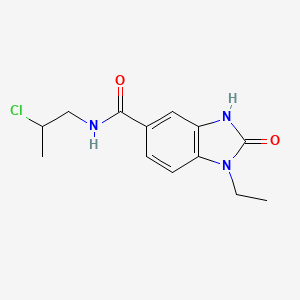![molecular formula C11H14N4OS B7432166 N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide](/img/structure/B7432166.png)
N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide, also known as CT-1, is a synthetic compound that has been widely studied for its potential therapeutic applications. CT-1 belongs to the class of thiadiazole derivatives, which have been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide is not fully understood, but it is thought to act by inhibiting various signaling pathways involved in cancer cell proliferation and inflammation. N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide has been found to inhibit the activity of the NF-κB and STAT3 signaling pathways, which are involved in the regulation of cell growth and inflammation.
Biochemical and Physiological Effects
N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide has been found to have a range of biochemical and physiological effects. Studies have shown that N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce the production of pro-inflammatory cytokines. N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide has also been found to have antioxidant effects, which may contribute to its anti-inflammatory and anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide is that it has been shown to have low toxicity, making it a potentially safe therapeutic agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide. One area of interest is the development of N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide-based therapies for cancer and inflammatory diseases. Another area of interest is the elucidation of the exact mechanism of action of N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide, which could lead to the development of more effective therapeutic agents. Additionally, further studies are needed to determine the optimal dosage and administration of N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide for therapeutic use.
Métodos De Síntesis
N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-cyanocyclohexylmethylamine with thiocarbonyl diimidazole, followed by the addition of 5-amino-1,3,4-thiadiazole-2-thiol. The resulting product is purified using chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide has been the subject of extensive research due to its potential therapeutic applications. Studies have shown that N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide has antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c12-5-8-1-3-9(4-2-8)6-13-11(16)10-7-14-15-17-10/h7-9H,1-4,6H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEPPPQDHIYNJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)C2=CN=NS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(methylamino)-2-oxoethyl]-N-(2-methylidenebutyl)-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432085.png)
![N-[2-(methylamino)-2-oxoethyl]-N-(3-methylbut-3-enyl)-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432093.png)
![1-(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)-3-[1-(1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7432113.png)
![methyl 2-[[(4,4-diethyl-2-oxopyrrolidin-3-yl)amino]methyl]-4-oxo-3H-quinazoline-7-carboxylate](/img/structure/B7432119.png)
![Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate](/img/structure/B7432127.png)


![5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B7432146.png)
![tert-butyl N-[1-[[(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B7432157.png)
![2-chloro-1-(3-chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)propan-1-one](/img/structure/B7432162.png)
![tert-butyl N-[[4-(1-bicyclo[3.1.0]hexanyl)-2-methylpyrazol-3-yl]methyl]carbamate](/img/structure/B7432168.png)
![tert-butyl N-[3-[[[(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl]amino]methyl]oxetan-3-yl]carbamate](/img/structure/B7432173.png)
![Methyl 1-[2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carbonyl]-5-hydroxypiperidine-3-carboxylate](/img/structure/B7432180.png)
![Ethyl 1-[5-(1-bicyclo[3.1.0]hexanyl)pyridin-2-yl]piperidine-3-carboxylate](/img/structure/B7432186.png)